molecular formula C14H13ClN2O2S2 B2973270 (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905681-68-7

(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2973270
CAS No.: 905681-68-7
M. Wt: 340.84
InChI Key: QZXPDAPOMOUDLO-PEZBUJJGSA-N
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Description

(Z)-S-(2-((3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a thiazole-derived compound featuring a benzo[d]thiazol core substituted with an allyl group at position 3 and a chlorine atom at position 6. This compound’s structure combines a thioester moiety with a conjugated thiazole system, suggesting applications in medicinal chemistry or agrochemical research.

Properties

IUPAC Name

S-[2-[(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h3-5,7H,1,6,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXPDAPOMOUDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate is a thiazole derivative with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate typically involves several steps, including the reaction of thiazole derivatives with thiol esters under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used for characterization of the synthesized compound .

Anticancer Activity

Research indicates that compounds with similar structural motifs to (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study investigating the anticancer potential of thiazole derivatives reported that certain compounds demonstrated IC50 values as low as 6.46 μM against cancer cell lines, indicating strong inhibitory effects on tumor growth .

CompoundIC50 (μM)Cell LineActivity Description
10f6.46MDA-MB-231 (breast)Potent inhibitor
10g6.56SK-Hep-1 (liver)Moderate activity

Antimicrobial Activity

In addition to anticancer properties, compounds similar to (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate have shown promising antimicrobial effects. For example, thiazole derivatives have been tested against various bacterial strains, demonstrating minimal inhibitory concentrations (MICs) in the range of 50 to 250 μg/mL .

Table: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMIC (μg/mL)Bacterial StrainInhibition (%)
10a50E. coli98
10b100Staphylococcus aureus95

The mechanism of action for (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)ethanethioate may involve interaction with specific biological targets such as enzymes and receptors that regulate cellular processes. Studies suggest that thiazole derivatives can influence pathways involved in apoptosis and cell proliferation by binding to DNA or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two analogues (Table 1):

(Z)-S-(2-((3-Ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate ().

S-(2-((3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate ().

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 3) Substituent (Position 6) Molecular Weight (g/mol) Key Functional Groups
Target Compound (Z-configuration) Allyl (C₃H₅) Chlorine (Cl) 340.64 Thioester, chloro, allyl
Ethyl-Methoxy Analogue Ethyl (C₂H₅) Methoxy (OCH₃) 311.14 Thioester, methoxy, ethyl
Allyl-Ethoxy Analogue Allyl (C₃H₅) Ethoxy (OC₂H₅) 338.14 Thioester, ethoxy, allyl
Key Observations:
  • Substituent Effects on Polarity and Solubility: The chloro group in the target compound enhances electronegativity, likely reducing solubility in polar solvents compared to the methoxy and ethoxy analogues .
  • Reactivity :
    • The allyl group (present in the target and compound) may confer reactivity toward electrophilic addition or polymerization under specific conditions, unlike the ethyl group in .

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